1-((1H-indol-5-yl)methyl)piperidin-3-ol
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Overview
Description
Mechanism of Action
Target of Action
The compound 1-((1H-indol-5-yl)methyl)piperidin-3-ol, which is an indole derivative, has been found to have significant biological activity . Indole derivatives are known to play a crucial role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections . Piperidine derivatives, another component of this compound, are also important synthetic fragments for designing drugs . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to various biological effects . Similarly, piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of possible interactions with biological targets.
Biochemical Pathways
Indole derivatives are known to play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Some indole derivatives have shown moderate inhibitory activity against α-glucosidase , suggesting potential antidiabetic effects.
Preparation Methods
The synthesis of 1-((1H-indol-5-yl)methyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring . Another approach includes the Tscherniac-Einhorn reaction, which involves the reaction of indoline with hydroxymethylisoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-((1H-indol-5-yl)methyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include substituted indoles, ketones, and alcohols, which can be further utilized in various applications.
Scientific Research Applications
1-((1H-indol-5-yl)methyl)piperidin-3-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
1-((1H-indol-5-yl)methyl)piperidin-3-ol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
The uniqueness of this compound lies in its combination of the indole and piperidine moieties, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1H-indol-5-ylmethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-2-1-7-16(10-13)9-11-3-4-14-12(8-11)5-6-15-14/h3-6,8,13,15,17H,1-2,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQREKASYJEKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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